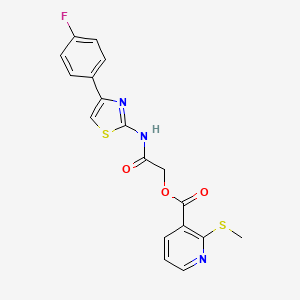
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate: is a synthetic organofluorine compound characterized by the presence of both chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate typically involves the reaction of 2,3,3-Trichloro-1,1-difluoroallyl alcohol with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfofluoridate group. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfofluoridate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bond in the allyl group allows for addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield an amine derivative, while oxidation may produce a sulfone or sulfoxide.
Aplicaciones Científicas De Investigación
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing fluorine atoms.
Medicinal Chemistry: Due to its unique chemical properties, the compound is investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Material Science: The compound’s fluorine content makes it valuable in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the sulfofluoridate group, which can undergo nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, potentially leading to changes in their function.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoroallyl Sulfonium Salts: These compounds share the difluoroallyl group and exhibit similar reactivity in nucleophilic substitution reactions.
Trichloronitropropene: This compound contains the trichloro group and participates in similar cycloaddition reactions.
Uniqueness
2,3,3-Trichloro-1,1-difluoroallyl sulfofluoridate is unique due to the combination of chlorine and fluorine atoms in its structure, which imparts distinct chemical properties
Propiedades
Número CAS |
85211-89-8 |
|---|---|
Fórmula molecular |
C3Cl3F3O3S |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1,1,2-trichloro-3,3-difluoro-3-fluorosulfonyloxyprop-1-ene |
InChI |
InChI=1S/C3Cl3F3O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11 |
Clave InChI |
CKTZBLCWLKYWEP-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Cl)Cl)(C(OS(=O)(=O)F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


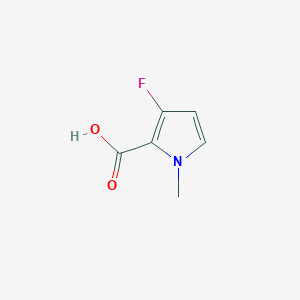
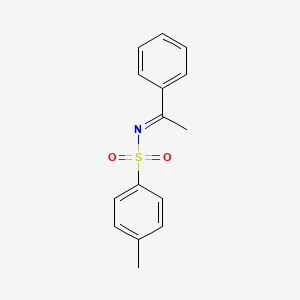
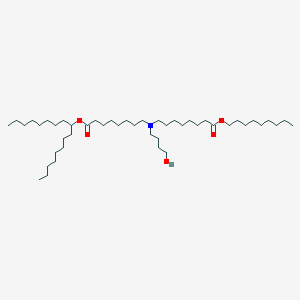
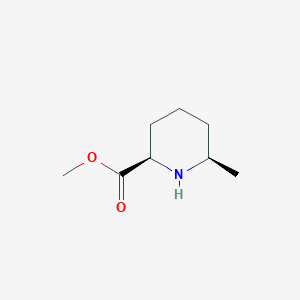
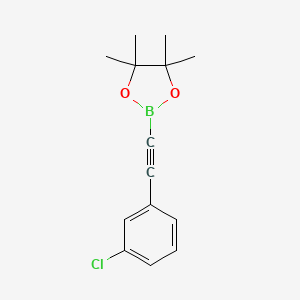
![7-Amino-3-methyl-5-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15280173.png)
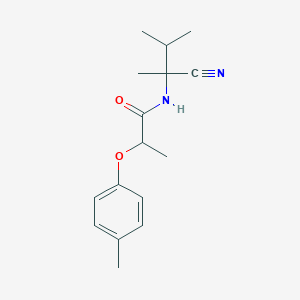
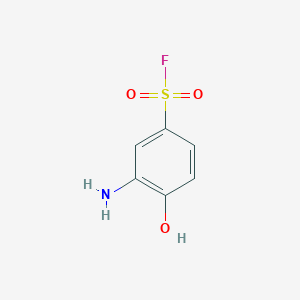
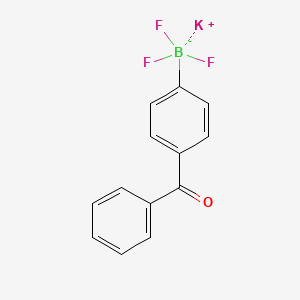

![4-[4-(4-Aminophenyl)butanoylamino]benzenesulfonyl fluoride](/img/structure/B15280215.png)
